molecular formula C18H21N3O3 B2909338 4-(3-methylphenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946218-76-4

4-(3-methylphenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2909338
CAS No.: 946218-76-4
M. Wt: 327.384
InChI Key: CDNGTUPAEMGGJD-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,4-d]pyrimidine-2,5-dione core, a bicyclic scaffold with fused pyrrole and pyrimidine rings. Key structural attributes include:

  • 4-(3-Methylphenyl) substituent: A meta-methyl-substituted aromatic group that enhances lipophilicity and may influence π-π stacking interactions in biological targets.
  • 2,5-Dione moieties: Two ketone groups at positions 2 and 5, contributing to hydrogen-bond acceptor properties and influencing solubility .

This structure is distinct from pyrrolo[2,3-d]pyrimidine derivatives (e.g., 2,4-diamines in –5) due to differences in ring fusion (3,4-d vs. 2,3-d) and functional groups (dione vs. diamine), which impact electronic properties and biological interactions.

Properties

IUPAC Name

4-(3-methylphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-11-4-2-5-12(8-11)16-15-14(19-18(23)20-16)10-21(17(15)22)9-13-6-3-7-24-13/h2,4-5,8,13,16H,3,6-7,9-10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNGTUPAEMGGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target identification, it is challenging to definitively state which biochemical pathways this compound affects. Compounds with similar structures have been found to interact with various biochemical pathways, suggesting that this compound may have a broad range of biological activities.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. Specific details about how these factors affect the action of this compound are currently unknown.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their properties:

Compound Name & Structure Substituents (Position) Melting Point (°C) Rf Value Key Functional Groups Biological Activity (if reported) Reference
Target Compound : 4-(3-methylphenyl)-6-[(oxolan-2-yl)methyl]-pyrrolo[3,4-d]pyrimidine-2,5-dione 4: 3-methylphenyl; 6: oxolanylmethyl Not reported Not reported 2,5-dione Not reported N/A
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione () 4: 2-hydroxyphenyl; 6: 4-methoxyphenyl ~220 0.41 2,5-dione, hydroxyl, methoxy Anticancer (2D-QSAR model validated)
N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl)-pyrrolo[2,3-d]pyrimidine-2,4-diamine () 4: 4-chlorophenyl; 6: dimethoxybenzyl 188 0.48 2,4-diamine, chloro, methoxy RTK inhibition (IC50: 0.2–5 μM)
N4-(3-Bromophenyl)-6-[2-(4-methoxyphenyl)ethyl]-pyrrolo[2,3-d]pyrimidine-2,4-diamine () 4: 3-bromophenyl; 6: methoxyphenylethyl 196.5–198.5 0.21 2,4-diamine, bromo, methoxy Kinase inhibition (IC50: <1 μM)
N4-(4-Chloro-2-fluorophenyl)-6-(1-naphthylmethyl)-pyrrolo[2,3-d]pyrimidine-2,4-diamine () 4: 4-chloro-2-fluorophenyl; 6: naphthylmethyl 212 0.58 2,4-diamine, chloro, fluoro Antiproliferative (IC50: 50–100 nM)
N4-[4-Fluoro-3-(trifluoromethyl)phenyl]-6-(2-phenylethyl)-pyrrolo[2,3-d]pyrimidine-2,4-diamine () 4: fluoro-trifluoromethylphenyl; 6: phenylethyl 164–166 0.61 2,4-diamine, fluoro, CF3 Kinase inhibition (IC50: 10–50 nM)

Key Structural and Functional Differences

Core Scaffold: The target compound’s pyrrolo[3,4-d]pyrimidine-2,5-dione core differs from pyrrolo[2,3-d]pyrimidine-2,4-diamines in ring fusion and functionalization.

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : Compounds with chloro, fluoro, or trifluoromethyl groups (–5) exhibit higher melting points (188–212°C) due to stronger intermolecular interactions (e.g., halogen bonding). The target compound’s 3-methylphenyl (electron-donating) and oxolane groups may lower its melting point relative to these analogs.
  • Oxolane vs. Aromatic Substituents : The oxolanylmethyl group introduces conformational flexibility and moderate polarity, contrasting with rigid aromatic substituents (e.g., naphthylmethyl in ). This may reduce binding affinity but improve pharmacokinetic properties .

Biological Implications: Kinase Inhibition: 2,4-Diamine derivatives (–5) show potent kinase inhibition (IC50: nM–μM range), attributed to hydrogen-bonding interactions between the diamine groups and kinase ATP-binding pockets. The target compound’s dione moieties may engage similar interactions but with reduced potency due to weaker basicity . Solubility vs.

Computational Insights

AutoDock Vina () simulations predict that the oxolane group’s flexibility allows adaptive binding to hydrophobic pockets, while the 3-methylphenyl group may stabilize aromatic stacking. However, the lack of a basic diamine group (as in –5) likely reduces affinity for kinase active sites .

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